molecular formula C9H11N3O2 B1466000 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate CAS No. 1373253-21-4

1H-Pyrrolo[2,3-b]pyridin-4-amine acetate

Cat. No.: B1466000
CAS No.: 1373253-21-4
M. Wt: 193.2 g/mol
InChI Key: DQXDMLNTPZMDBL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-4-amine is a chemical compound with the empirical formula C7H7N3. It has a molecular weight of 133.15 . It’s a heterocyclic compound and is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives has been described in various studies. For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-4-amine consists of a pyrrolopyridine core with an amine group at the 4-position . The SMILES string representation of the molecule is Nc1ccnc2[nH]ccc12 .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, which are closely related to the pyrrolo[2,3-b]pyridine structure, demonstrates the importance of hybrid catalysts in the development of heterocyclic compounds. These scaffolds are utilized in the medicinal and pharmaceutical sectors for their bioavailability and broad synthetic applications. Diverse catalysts, including organocatalysts, metal catalysts, and green solvents, are employed to achieve complex molecular structures through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).

Chemical Diversity and Properties

The chemical and structural diversity of compounds related to 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate is vast. Studies on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes have revealed a wide range of chemical reactions, properties, and potential applications in various fields, including spectroscopy and biological activity (Boča, Jameson, & Linert, 2011).

Kinase Inhibition

In drug discovery, the pyrazolo[3,4-b]pyridine scaffold, which shares a structural similarity with pyrrolo[2,3-b]pyridine, has been extensively explored for its versatility in interacting with kinases, leading to the development of numerous kinase inhibitors. These inhibitors target a broad range of kinases and are characterized by their ability to form multiple binding modes, underscoring the potential of pyrrolo[2,3-b]pyridine derivatives in therapeutic applications (Wenglowsky, 2013).

Mechanism of Action

1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives have been studied as potential immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators .

Properties

IUPAC Name

acetic acid;1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.C2H4O2/c8-6-2-4-10-7-5(6)1-3-9-7;1-2(3)4/h1-4H,(H3,8,9,10);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXDMLNTPZMDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CNC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719248
Record name Acetic acid--1H-pyrrolo[2,3-b]pyridin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-21-4
Record name 1H-Pyrrolo[2,3-b]pyridin-4-amine, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid--1H-pyrrolo[2,3-b]pyridin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate
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